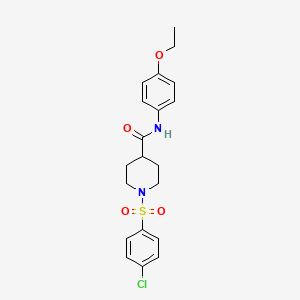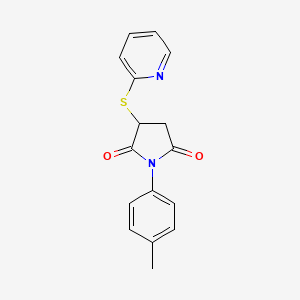![molecular formula C25H22ClN3O3S B11598943 N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11598943.png)
N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenylmethyl group, and a sulfanylideneimidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the synthesis of the imidazolidinone core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under controlled conditions.
Attachment of the Chlorophenyl and Methoxyphenylmethyl Groups: The final steps involve the introduction of the chlorophenyl and methoxyphenylmethyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases or catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-YL}acetamide
- **N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-oxoimidazolidin-4-YL}acetamide
Uniqueness
N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack this functional group or have different substituents.
Eigenschaften
Molekularformel |
C25H22ClN3O3S |
|---|---|
Molekulargewicht |
480.0 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H22ClN3O3S/c1-32-19-13-11-17(12-14-19)16-28-22(15-23(30)27-21-10-6-5-9-20(21)26)24(31)29(25(28)33)18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3,(H,27,30) |
InChI-Schlüssel |
YHNUPFXIPGCIJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598873.png)
![prop-2-en-1-yl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598877.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)
![benzyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598882.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)

![3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598923.png)

![9'-Bromo-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11598932.png)
![N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598940.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11598953.png)
